Codaphniphylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Codaphniphylline's synthesis involves several key steps, including the isolation from natural sources and chemical transformations from related compounds. The synthesis of related compounds, such as hybridaphniphylline B, has been reported to feature intermolecular Diels-Alder reactions and Claisen rearrangement as key steps, indicating the complexity involved in synthesizing such alkaloids (Zhang et al., 2018).

Molecular Structure Analysis

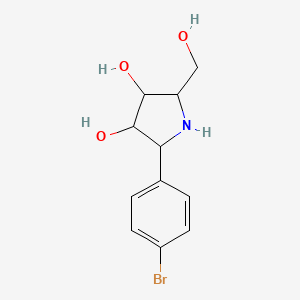

The molecular structure of this compound, as determined through comparison of NMR, IR, and mass spectra with those of daphniphylline, showcases the unique arrangement of atoms and the presence of multiple stereocenters. This complexity underscores the challenges in its synthesis and the interest in its chemical properties (Irikawa et al., 1968).

Safety and Hazards

Future Directions

The future directions for Codaphniphylline research could involve further studies on its synthesis, structure, and potential biological activities. A recent study reported the most concise and efficient asymmetric synthesis of a complex natural product, Daphenylline, which is related to this compound . This suggests that new synthetic strategies could be developed for this compound in the future.

Mechanism of Action

- Unfortunately, specific molecular targets for daphenylline have not been extensively characterized in the literature .

Target of Action

Pharmacokinetics

Result of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Codaphniphylline involves a series of reactions that include the formation of key intermediates such as benzaldehyde, 2-methyl-1,2,3,4-tetrahydroquinoline and 2-(2-hydroxyethyl)pyridine.", "Starting Materials": [ "Benzaldehyde", "2-methyl-1,2,3,4-tetrahydroquinoline", "2-(2-hydroxyethyl)pyridine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with sodium borohydride in ethanol to form benzyl alcohol.", "Step 2: Benzyl alcohol is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of acetic acid and hydrochloric acid to form 2-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroquinoline.", "Step 3: The intermediate 2-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroquinoline is then reacted with 2-(2-hydroxyethyl)pyridine in the presence of sodium hydroxide to form Codaphniphylline.", "Step 4: The final product is isolated by filtration and recrystallization from diethyl ether." ] } | |

CAS RN |

14694-15-6 |

Molecular Formula |

C30H47NO3 |

Molecular Weight |

469.71 |

Appearance |

Powder |

Origin of Product |

United States |

Q & A

Q1: What is the structural significance of Codaphniphylline in the context of Daphniphyllum alkaloids?

A1: this compound shares a structural resemblance with Daphniphylline, another alkaloid found in the Daphniphyllum species. Research suggests that both compounds contain a complex ring system, including a 6-oxa- and 2,8-dioxabicyclo[3.2.1]octane moiety. [] This particular structural feature has been a focal point in synthetic studies aiming to understand and replicate the natural synthesis of these alkaloids. []

Q2: Has the total synthesis of (+)-Codaphniphylline been achieved?

A2: Yes, the total synthesis of (+)-Codaphniphylline has been successfully accomplished. [, ] This achievement is a testament to the advancements in synthetic organic chemistry and provides access to a valuable tool for further exploring the biological activity and potential applications of this natural product.

Q3: What were the key starting materials used in the synthesis of some 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes related to Daphniphyllum alkaloids?

A3: Researchers utilized readily available Geraniol as a starting material in the synthesis of various 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes. [] This approach proved valuable in constructing the core structures found in Daphniphylline and this compound, highlighting the importance of utilizing accessible building blocks in complex natural product synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.